bis(tributyltin)oxide chemical properties and structure
bis(tributyltin)oxide chemical properties and structure
An In-depth Technical Guide to Bis(tributyltin)oxide: Chemical Properties, Structure, and Biological Interactions
Abstract
Bis(tributyltin)oxide (TBTO), with the chemical formula C24H54OSn2, is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an antifouling agent in marine paints, a use that has been largely curtailed due to significant environmental toxicity.[1] Today, it is primarily used as a wood preservative and fungicide.[2] This document provides a comprehensive technical overview of TBTO, detailing its chemical structure, physical properties, synthesis, and analytical methodologies. Furthermore, it explores its toxicological profile and mechanisms of action, providing crucial information for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identification
Bis(tributyltin)oxide is an organometallic compound characterized by a central oxygen atom bonded to two tin atoms, each of which is covalently bonded to three n-butyl groups.[3] The preferred IUPAC name for this compound is Hexabutyldistannoxane.[4]
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Chemical Formula : C24H54OSn2[4]
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Molecular Weight : 596.1 g/mol [5]
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CAS Number : 56-35-9[4]
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SMILES : CCCC--INVALID-LINK--(CCCC)O--INVALID-LINK--(CCCC)CCCC[5]
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Synonyms : TBTO, Hexabutyldistannoxane, Tributyltin oxide, Oxybis(tributylstannane)[4][5]
Physical and Chemical Properties
TBTO is a colorless to pale yellow, viscous liquid at room temperature.[4][6] It is characterized by high solubility in organic solvents and very low solubility in water.[4] The compound is sensitive to air and moisture and is considered combustible.[2][6]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Melting Point | -45 °C | [4][6] |
| Boiling Point | 180 °C at 2 mmHg | [4][5][6] |
| Density | 1.17 g/mL at 25 °C | [4][6] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [6][7] |
| Water Solubility | <1 to >100 mg/L (pH and temp. dependent); approx. 20 ppm | [3][4][5] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and halogenated hydrocarbons | [3][5] |
| Log P (Octanol/Water Partition Coeff.) | 3.19 - 3.84 | [3][5] |
| Refractive Index | n20/D 1.486 | [2][6] |
| Flash Point | >110 °C (>230 °F) | [6][7] |
Synthesis and Experimental Protocols
Synthesis of Bis(tributyltin)oxide
A common method for synthesizing TBTO involves the hydrolysis of tri-n-butyltin chloride with an aqueous base.[8]
Experimental Protocol:
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Reaction Setup : A four-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
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Base Addition : 385 g of a 20% aqueous sodium hydroxide (B78521) solution is added to the flask and heated to 50°C.
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Reactant Addition : 200 g of tri-n-butyltin chloride is added dropwise to the heated base solution over a period of 30 minutes.
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Reaction : The mixture is allowed to react at 50°C for one hour.
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Phase Separation : After the reaction, the mixture is allowed to stand, which results in its separation into an organic phase (containing the product) and an aqueous phase. The separation can be difficult due to the formation of an emulsion.[8]
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Purification : A filter aid, such as acid clay, may be added to the organic phase, which is then filtered. The resulting filtrate is washed with water.
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Isolation : The final organic phase is collected and dehydrated under reduced pressure to yield bis(tributyltin)oxide. Purity is typically determined by titration. This process can yield purities of over 96%.[8]
Analytical Determination
The determination of TBTO, particularly at trace levels in environmental or biological samples, requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method.[9]
Experimental Protocol: GC-MS with On-line Hydride Derivatization This method is used for determining residual TBTO in drug substances.[9]
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Sample Preparation : The drug substance is extracted to isolate the TBTO.
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Derivatization : An on-line hydride generation is performed. A small amount of solid sodium borohydride (B1222165) is placed in the GC injection port. When the sample is injected, the TBTO is converted to tributyltin hydride.[9]
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Gas Chromatography : The derivatized sample is analyzed using a DB-5 HT column (15 m x 0.25 mm i.d.). A typical temperature program runs from 100°C to 160°C at a rate of 15°C/min.[9]
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Mass Spectrometry : The mass spectrometer is set to monitor a mass range of 165-185 amu. The unique isotopic pattern of tin allows for definitive confirmation of its presence in any chromatographic peaks.[9]
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Quantification : This method demonstrates quantitative and linear results for TBTO levels between 1 and 100 ppm, with a limit of detection around 1 ppm.[9]
Other analytical methods include atomic absorption spectroscopy, which can be used to determine TBTO concentrations in air samples collected on glass fiber filters.[10]
Biological Activity and Toxicological Profile
TBTO is a highly toxic compound with a range of biological effects. It is a potent skin irritant, an immunosuppressive agent, and a neurotoxin.[11] Its use as a biocide stems from its broad toxicity to fungi, mollusks, bacteria, and algae.[2] The toxicity of TBTO has led to a worldwide ban on its use in marine anti-biofouling paints by the International Maritime Organization.
Mechanism of Action
The toxic effects of TBTO are multifaceted. Its immunosuppressive activity is linked to the induction of apoptosis (programmed cell death) in thymocytes, the cells of the thymus gland.[3] Its neurotoxic effects are believed to result from the impairment of key enzymes and the depletion of certain neurotransmitters.[11] Studies in rats have shown that TBTO administration leads to a decrease in monoamine oxidase (MAO) activity in the liver and brain, and a significant reduction in GABA and dopamine (B1211576) levels in the brain.[11]
Caption: Toxicological pathway of Bis(tributyltin)oxide.
Quantitative Toxicity Data
TBTO is classified as moderately to highly toxic to mammals through acute exposure.[11] It is extremely hazardous to aquatic organisms.[3]
| Metric | Species | Value | Source(s) |
| Oral LD50 | Rat | 87 - 193 mg/kg | [12][11][13] |
| Inhalation LC50 | Rat | 0.06 mg/L (4 hours) | [12] |
| Dermal LD50 | Rabbit | >300 mg/kg | [12] |
| Fish 96-hr LC50 | Freshwater & Marine | 6.9 - 24 ppb | [12] |
| Crustacean 48/96-hr LC50 | Freshwater & Marine | 1.7 - 9.1 ppb | [12] |
| Mollusk 48/96-hr EC50 | - | 0.3 - 1.0 ppb | [12] |
| Bioconcentration Factor (BCF) | - | Up to 10,000 | [12][13] |
Applications
Despite its toxicity, TBTO has specific industrial applications:
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Wood Preservation : It is widely used to protect timber and millwork from fungal and insect attacks.[2]
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Fungicide/Bactericide : It acts as a fungicide in some paints and textiles and as a bactericide in industrial water systems.[11]
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Chemical Intermediate : It is employed in the synthesis of other organotin compounds and organic molecules like α,β-unsaturated methyl ketones.[14]
Safety and Handling
Bis(tributyltin)oxide is a hazardous substance that requires strict safety protocols.
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Hazards : Toxic if swallowed, inhaled, or in contact with skin.[13] It is corrosive and causes severe skin burns and irreversible eye damage.[12] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged exposure.[1]
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Personal Protective Equipment (PPE) : When handling TBTO, appropriate PPE, including gloves, faceshields, goggles, and a suitable respirator, must be worn.[7]
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Environmental Precautions : TBTO is very toxic to aquatic life with long-lasting effects.[1][13] Discharge into the environment must be strictly avoided.[12] It is considered a severe marine pollutant and a Substance of Very High Concern (SVHC) by the EU.
References
- 1. fishersci.com [fishersci.com]
- 2. Cas 56-35-9,Bis(tributyltin) oxide | lookchem [lookchem.com]
- 3. Tributyltin Oxide (CICADS) [inchem.org]
- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 5. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(tributyltin) oxide | 56-35-9 [chemicalbook.com]
- 7. 三丁基氧化锡 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Bis(tributyltin) oxide 56-35-9 India [ottokemi.com]
